Fostriecin

Descripción

Propiedades

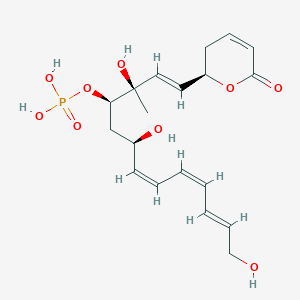

IUPAC Name |

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRJWIYMXZORG-DSWNLJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868985 | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 300 (mg/mL), Methanol 20 (mg/mL) | |

| Record name | FOSTRIECIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

87810-56-8 | |

| Record name | (+)-Fostriecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostriecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTRIECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostriecin structure and chemical properties

An In-depth Technical Guide to Fostriecin: Structure, Chemical Properties, and Mechanism of Action

Introduction

This compound, also known as CI-920, is a polyketide-derived natural product first isolated from the soil bacterium Streptomyces pulveraceus.[1] It is a phosphate monoester that has garnered significant interest in the scientific community for its potent antitumor properties.[2] Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.[3] However, subsequent research revealed that this compound is a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular processes.[2] This discovery has established this compound as a valuable tool for studying serine/threonine phosphatase signaling and as a lead compound in the development of novel anticancer therapeutics.[2][4] Phase I clinical trials were initiated but were halted due to challenges with the compound's stability and purity, highlighting the need for a deeper understanding of its chemical properties.[5][6]

Chemical Structure and Core Properties

This compound possesses a unique and complex chemical structure, featuring a phosphate ester, an α,β-unsaturated lactone, and a conjugated (Z,Z,E)-triene system.[1][6]

| Identifier | Value |

| IUPAC Name | [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

| Molecular Formula | C₁₉H₂₇O₉P |

| Molecular Weight | 430.39 g/mol |

| CAS Number | 87810-56-8 |

| Synonyms | CI-920, PD 110161, NSC 339638, Phosphotrienin |

Chemical Properties

The chemical properties of this compound are critical to its biological activity and present challenges for its development as a therapeutic agent.

| Property | Value/Description |

| Solubility | Soluble in water up to 100 mM.[7] |

| Calculated LogP (XLogP3) | -0.5 |

| Stability | Optimal stability in aqueous buffered solutions at pH 6.5.[7] The inhibitory activity is significantly reduced upon brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions.[8] The phosphate ester is susceptible to hydrolysis, and the conjugated triene system is also a source of instability.[6][7] |

| pKa | While specific pKa values are not readily available in the cited literature, the phosphate monoester group is expected to have two pKa values, contributing to the molecule's charge at physiological pH. The compound's instability outside of a narrow pH range suggests the importance of maintaining the correct ionization state for both stability and activity. |

| Appearance | White powder.[7] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of the catalytic subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling pathways.

This compound exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory activity against topoisomerase II is significantly weaker.[3][5] The inhibition of PP2A and PP4 disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[10][11]

| Target Enzyme | IC₅₀ Value |

| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM[1][9][10] |

| Protein Phosphatase 4 (PP4) | 3 nM[9][10] |

| Protein Phosphatase 1 (PP1) | 4 - 131 µM[1][3][10] |

| Topoisomerase II | 40 µM[3][5][10] |

| Protein Phosphatase 2B (PP2B) | No apparent inhibition[1] |

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

Isolation and Purification

This compound is a secondary metabolite produced by the fermentation of Streptomyces pulveraceus.[1] While specific, detailed industrial protocols are often proprietary, a general workflow for the isolation and purification of such natural products involves the following steps:

-

Fermentation: Culturing of Streptomyces pulveraceus in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to maximize the production of this compound.

-

Extraction: Separation of the biomass from the fermentation broth by centrifugation or filtration. The active compound is then extracted from the culture filtrate and/or the mycelial cake using an appropriate organic solvent.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Chromatography: The enriched fraction is further purified using a series of chromatographic techniques. This may include:

-

Adsorption chromatography (e.g., silica gel or alumina).

-

Size-exclusion chromatography.

-

High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns, which is a critical step for obtaining highly pure this compound.[7]

-

-

Crystallization/Lyophilization: The final purified this compound is obtained as a solid, typically a white powder, by crystallization or lyophilization.[7]

Protein Phosphatase 2A Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of this compound against PP2A using a radiolabeled substrate.

Materials:

-

Purified PP2A enzyme.

-

This compound stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).

-

[γ-³²P]ATP.

-

Protein Kinase A (PKA) for substrate phosphorylation.

-

Substrate protein (e.g., histone or phosphorylase a).

-

Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM MgCl₂, 0.1 mM EDTA, 5 mM dithiothreitol).[8]

-

Trichloroacetic acid (TCA) for precipitation.

-

Scintillation counter.

Protocol:

-

Substrate Preparation: Prepare ³²P-labeled phosphohistone by incubating histone with PKA and [γ-³²P]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [γ-³²P]ATP.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to generate a range of concentrations for IC₅₀ determination.

-

Pre-incubation: In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer containing the desired concentration of this compound (or vehicle control).[8] Allow this mixture to pre-incubate for approximately 10 minutes at 30°C.

-

Initiation of Reaction: Start the phosphatase reaction by adding the ³²P-labeled phosphohistone substrate to the enzyme-inhibitor mixture.[8]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the protein (substrate).

-

Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. The supernatant, which contains the released ³²P-inorganic phosphate, is carefully collected.

-

Measurement: The amount of radioactivity in the supernatant is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

An alternative, non-radioactive colorimetric assay can also be employed using a substrate like p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm.

The following diagram outlines the general workflow for the radiometric protein phosphatase inhibition assay.

Conclusion

This compound is a powerful and highly selective inhibitor of PP2A and PP4, making it an invaluable research tool and a promising, albeit challenging, candidate for anticancer drug development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful handling and formulation. The detailed understanding of its chemical properties, mechanism of action, and the protocols to assess its activity are essential for any researcher or drug development professional working with this potent natural product. Future work focusing on the synthesis of more stable and equally potent analogs could overcome the limitations that hindered its initial clinical development, potentially unlocking its full therapeutic potential.

References

- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 9. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Fostriecin's Molecular Targets: A Deep Dive into Protein Phosphatase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a natural product isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed that its primary mechanism of action lies in the potent and selective inhibition of specific serine/threonine protein phosphatases.[2][3] This guide provides a comprehensive overview of this compound's target proteins, its precise binding sites, and the experimental methodologies employed to elucidate these interactions. The information presented herein is intended to serve as a valuable resource for professionals engaged in cancer research and drug development.

Primary Protein Targets of this compound

This compound exhibits a high degree of selectivity for the Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) families of enzymes.[2][4] It is a significantly weaker inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5).[5][6] This selectivity is crucial to its biological activity and therapeutic potential.

Quantitative Inhibition Data

The inhibitory potency of this compound against various protein phosphatases has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.

| Target Protein | IC50 Value | Reference(s) |

| PP2A | 0.2 - 40 nM | [3][5] |

| 1.4 ± 0.3 nM | [5] | |

| 3.2 nM | [6] | |

| PP4 | ~3 nM | [4] |

| PP1 | ~131 µM | [6] |

| PP5 | ~60 µM | [5] |

Note: The reported IC50 values for PP2A vary, likely due to differences in experimental conditions such as enzyme and substrate concentrations.[5]

The data clearly demonstrates that this compound is a nanomolar inhibitor of PP2A and PP4, while its inhibition of PP1 and PP5 is in the micromolar range, highlighting a selectivity of over 10,000-fold for PP2A/PP4.[5]

This compound's Binding Site on PP2A

Detailed structural and biochemical studies have pinpointed the precise binding site of this compound on the catalytic subunit of PP2A (PP2Ac). This compound engages in both covalent and non-covalent interactions within the active site of the enzyme.

A key interaction is the covalent binding of this compound to the Cysteine-269 (Cys269) residue of PP2Ac.[7] This occurs via a Michael addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl group of Cys269.[5][7]

In addition to the covalent bond, several non-covalent interactions stabilize the binding of this compound:

-

The phosphate moiety of this compound coordinates with the two metal ions in the active site and forms hydrogen bonds with highly conserved residues, including Asparagine-117 (Asn117) , Histidine-118 (His118) , Arginine-214 (Arg214) , and Tyrosine-265 (Tyr265) .[5]

-

The (Z,Z,E)-triene portion of the molecule settles into an acidic groove on the protein surface.[5]

-

The unsaturated lactone ring is positioned within a pocket formed by Arginine-89 (Arg89) and residues of the β12–β13 loop: Tyrosine-265 (Tyr265) , Cysteine-266 (Cys266) , Arginine-268 (Arg268) , and Cysteine-269 (Cys269) .[5]

The interaction with the β12–β13 loop is a critical determinant of this compound's selectivity for PP2A.[5]

Signaling Pathway and Cellular Effects

This compound's inhibition of PP2A and PP4 has profound effects on cell cycle regulation. By blocking the dephosphorylation of key cell cycle proteins, this compound can induce premature entry into mitosis, even in the presence of DNA damage, ultimately leading to apoptosis (programmed cell death).[2][3][4]

Experimental Protocols

The elucidation of this compound's targets and binding sites has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Phosphatase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound against different protein phosphatases.

Workflow:

Detailed Methodology:

-

Enzyme and Substrate Preparation: Recombinant or purified native protein phosphatases (e.g., PP1, PP2A, PP5) are used. The substrate, typically histone H1, is radiolabeled with ³²P using cAMP-dependent protein kinase.[5]

-

Inhibition Reaction: The phosphatase enzyme is pre-incubated with varying concentrations of this compound in a suitable assay buffer for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[5]

-

Phosphatase Reaction: The dephosphorylation reaction is initiated by the addition of the [³²P]-labeled phosphohistone substrate. The reaction is allowed to proceed for a set time.

-

Quantification: The reaction is terminated, and the amount of released [³²P]inorganic phosphate is quantified, typically by scintillation counting after separation from the labeled protein.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues that are critical for this compound binding and its selectivity.

Logical Flow:

Detailed Methodology:

-

Hypothesis and Mutant Design: Based on structural models or sequence alignments, specific amino acid residues predicted to be involved in this compound binding are identified. For instance, residues in the β12–β13 loop of PP1 and PP5 were replaced with the corresponding residues from PP2A (YRCG) to test their role in selectivity.[5]

-

Mutagenesis: A plasmid containing the cDNA of the target phosphatase is used as a template for site-directed mutagenesis to introduce the desired amino acid substitutions.

-

Protein Expression and Purification: The mutant plasmid is transformed into a suitable expression system (e.g., E. coli), and the mutant protein is expressed and purified to near homogeneity.[5]

-

Functional Analysis: The purified mutant protein is then subjected to the phosphatase inhibition assay with this compound, as described above.

Pull-Down Assay with Biotinylated this compound

This method is used to demonstrate a direct physical interaction between this compound and its target protein in a cellular context.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin's In Vitro Efficacy Against Cancer Cell Lines: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of fostriecin, a potent antitumor antibiotic, against a range of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cytotoxic potential of this compound.

Core Findings: Mechanism of Action

This compound exerts its anticancer effects primarily through the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1] Its inhibitory activity against PP2A is particularly noteworthy, with reported IC50 values in the low nanomolar range, making it significantly more potent against this target than other phosphatases such as protein phosphatase 1 (PP1), for which it displays a much weaker inhibitory effect.[1]

Initially, this compound's cytotoxic activity was attributed to the inhibition of DNA topoisomerase II. However, further studies revealed that its potency against PP2A is substantially greater, and the correlation between PP2A inhibition and cytotoxicity is strong.

The inhibition of PP2A by this compound disrupts the normal regulation of the cell cycle, leading to a G2 block and forcing cells into premature mitosis, a mechanism that can selectively target cancer cells with compromised cell cycle checkpoints.

Quantitative Analysis of In Vitro Activity

The following tables summarize the quantitative data on this compound's inhibitory activity against key molecular targets and its growth-inhibitory effects on various cancer cell lines.

Table 1: this compound's Inhibitory Activity Against Protein Phosphatases

| Target Enzyme | IC50 (nM) |

| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 |

| Protein Phosphatase 4 (PP4) | ~3 |

| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 |

| Topoisomerase II | 40,000 |

Data compiled from multiple sources, slight variations in IC50 values may be observed due to different experimental conditions.

Experimental Protocols

Cytotoxicity Assay: NCI-60 Sulforhodamine B (SRB) Protocol

The NCI-60 screen utilizes the sulforhodamine B (SRB) assay to determine cytotoxicity. This colorimetric assay indirectly measures cell density by staining total cellular protein.

Materials:

-

Cancer cell lines from the NCI-60 panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

This compound (NSC 339638)

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

96-well microtiter plates

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.

-

Time Zero Plate: After the initial 24-hour incubation, fix one set of plates with TCA to represent the cell population at the time of drug addition (Tz).

-

Drug Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted this compound solutions to the appropriate wells.

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C.

-

Staining: Discard the supernatant and wash the plates five times with tap water. Air dry the plates. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid. Air dry the plates.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage growth inhibition using the absorbance measurements from the time zero (Tz), control (C), and treated (Ti) wells. The GI50 value, the concentration causing 50% growth inhibition, is then determined.

Protein Phosphatase Inhibition Assay

This assay measures the inhibition of PP2A by this compound using a radiolabeled substrate.

Materials:

-

Purified protein phosphatase 2A (PP2A)

-

[γ-³²P]ATP

-

Histone (as a substrate)

-

Protein kinase A (PKA) for labeling the substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare ³²P-labeled histone by incubating histone with PKA and [γ-³²P]ATP. Remove unincorporated [γ-³²P]ATP using a desalting column.

-

Inhibition Reaction: In a microcentrifuge tube, pre-incubate purified PP2A with various concentrations of this compound in the assay buffer for 10-15 minutes at 30°C.

-

Phosphatase Reaction: Initiate the phosphatase reaction by adding the ³²P-labeled histone substrate to the pre-incubated enzyme-inhibitor mixture. Incubate for 10-20 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the protein.

-

Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. The supernatant, containing the released ³²P-inorganic phosphate, is transferred to a scintillation vial.

-

Measurement: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration by comparing the radioactivity in the treated samples to that of the untreated control. Calculate the IC50 value, the concentration of this compound that inhibits 50% of the PP2A activity.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's in vitro activity.

Caption: this compound's primary mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Fostriecin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin is an antitumor antibiotic produced by the bacterium Streptomyces pulveraceus.[1] It is a structurally unique phosphate monoester that has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including leukemia, lung, breast, and ovarian cancers.[2] Initially investigated for its inhibition of topoisomerase II, subsequent research has revealed that this compound's primary mechanism of action and potent antitumor effects are attributable to its highly selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting key cellular enzymes responsible for dephosphorylation events. Its high potency and selectivity make it a valuable tool for studying phosphatase-regulated signaling pathways.

-

Primary Targets (High Potency): this compound is a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC50 values in the low nanomolar range.[5] Inhibition of PP2A is considered the main mechanism for its antitumor activity.[6] Experimental evidence shows that this compound directly and covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[7]

-

Secondary Targets (Lower Potency): At significantly higher concentrations, this compound also weakly inhibits Protein Phosphatase 1 (PP1) and DNA Topoisomerase II.[3] The concentration required to inhibit Topoisomerase II is substantially higher than that needed for PP2A inhibition, suggesting that PP2A is the more relevant target for its observed cell cycle effects at lower doses.[6][8]

The inhibition of PP2A and PP4 disrupts the regulation of numerous signaling pathways that control cell cycle progression, leading to mitotic arrest and eventual cell death.

References

- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound sodium salt | Protein Se: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Fostriecin: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin, a phosphate monoester derived from Streptomyces pulveraceus, is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Its ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells has made it a subject of significant interest in oncological research.[1][2] However, its inherent instability presents challenges for its experimental use and therapeutic development.[3] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in in vitro assays.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆NaO₉P | |

| Molecular Weight | 452.37 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in water to 100 mM. Soluble in ethanol to 10 mM. | |

| Purity | >98% |

Stability and Storage

This compound is known for its limited stability, which was a primary reason for the discontinuation of its clinical trials.[3] Understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

Storage Conditions:

| Condition | Recommendation | Duration | Reference |

| Long-term Storage | Store as a powder at -20°C under desiccating conditions. | Up to 12 months | |

| Short-term Storage | Store as a powder at -20°C. | ||

| Stock Solutions | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | General laboratory practice |

pH Stability:

This compound's inhibitory activity is highly sensitive to pH. Exposure to even weakly acidic (pH < 5.5) or basic (pH > 7.5) conditions can significantly reduce its activity. Therefore, it is crucial to maintain a neutral pH during the preparation and use of this compound solutions.

Temperature Stability:

While specific quantitative data on the degradation kinetics of this compound at various temperatures is limited in publicly available literature, it is known to be heat-labile. All handling of this compound solutions should be performed on ice whenever possible, and prolonged exposure to room temperature should be avoided.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4. This inhibition disrupts the delicate balance of protein phosphorylation that governs cell cycle progression, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of PP2A and PP4:

This compound is a highly potent inhibitor of PP2A and PP4 with IC₅₀ values in the low nanomolar range. It is a much weaker inhibitor of protein phosphatase 1 (PP1) and has no significant effect on protein phosphatase 2B (PP2B).

G2/M Cell Cycle Arrest:

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B/CDK1 complex. PP2A plays a crucial role in this checkpoint by dephosphorylating and thereby regulating the activity of key cell cycle proteins, including the phosphatase Cdc25 and the kinase Wee1.

By inhibiting PP2A, this compound prevents the dephosphorylation and activation of Cdc25, and the dephosphorylation and inactivation of Wee1. This leads to the accumulation of phosphorylated, inactive CDK1, thus preventing the cell from entering mitosis and causing an arrest in the G2 phase.[1]

Induction of Apoptosis:

Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway. While the precise downstream signaling cascade is complex and can be cell-type dependent, the sustained cell cycle arrest is a key initiating event.[2]

Experimental Protocols

Safety Precautions:

This compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a certified chemical fume hood.

Preparation of Stock Solutions:

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water or absolute ethanol

-

Sterile, polypropylene microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Under sterile conditions in a chemical fume hood, add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or pipette to ensure the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

-

Store the aliquots at -80°C.

-

Protocol for In Vitro Cell-Based Assays (e.g., Cell Viability or Cell Cycle Analysis):

-

Materials:

-

This compound stock solution (e.g., 10 mM in water)

-

Appropriate cell culture medium

-

Cells of interest seeded in multi-well plates

-

Phosphate-buffered saline (PBS)

-

Reagents for the specific assay (e.g., MTT, propidium iodide)

-

-

Procedure:

-

Thaw an aliquot of the this compound stock solution on ice.

-

Prepare a series of working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Perform serial dilutions to ensure accuracy. It is recommended to prepare fresh working solutions for each experiment.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

After the incubation period, proceed with the specific cell-based assay according to the manufacturer's protocol. For cell cycle analysis, this would typically involve harvesting the cells, fixing them in ethanol, and staining with a DNA-intercalating dye like propidium iodide before analysis by flow cytometry.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no activity | Degraded this compound due to improper storage or handling. | Ensure proper storage at -20°C (powder) or -80°C (solution) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the pH of all buffers and media are within the stable range (pH 5.5-7.5). |

| Inconsistent results | Inaccurate dilutions. Cell line variability. | Use calibrated pipettes and perform serial dilutions carefully. Ensure consistent cell seeding density and passage number. |

| Precipitation in media | Exceeding solubility limit. | Do not exceed the recommended final concentration in aqueous media. If higher concentrations are needed, consider using a co-solvent, but be mindful of its potential effects on the cells. |

Conclusion

This compound remains a valuable research tool for studying the roles of PP2A and PP4 in cell cycle regulation and as a potential lead compound for anticancer drug development. By adhering to the storage and handling protocols outlined in these application notes, researchers can minimize the impact of its instability and obtain reliable and reproducible data. Careful consideration of its mechanism of action will aid in the design of insightful experiments to further elucidate its biological functions.

References

- 1. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Fostriecin, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). This document includes detailed protocols for key in vitro assays, a summary of its effects on various cancer cell lines, and a description of the signaling pathways it modulates.

Introduction

This compound is a natural product originally isolated from Streptomyces pulveraceus. While initially investigated as a potential anti-tumor antibiotic, its primary mechanism of action has been identified as the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[1][2] This activity makes this compound a valuable tool for studying the myriad of cellular processes regulated by PP2A, including cell cycle progression, apoptosis, and signal transduction. Although early clinical trials were discontinued due to limited drug supplies, this compound remains a critical research compound for elucidating the roles of PP2A in health and disease.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the catalytic subunit of PP2A.[4] It is a highly potent inhibitor of PP2A, with reported IC50 values in the low nanomolar range.[1][3] Its selectivity for PP2A over other major phosphatases like PP1 is a key advantage for targeted studies.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various protein phosphatases and its cytotoxic effects on a range of human cancer cell lines.

Table 1: Inhibitory Activity of this compound against Protein Phosphatases

| Phosphatase | IC50 Value | Reference |

| PP2A | 1.4 - 3.2 nM | [1][3] |

| PP4 | ~3 nM | [2] |

| PP1 | 4 - 131 µM | [1][5] |

| Topoisomerase II | 40 µM | [2][5] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Promyelocytic Leukemia | 5 - 100 µM (induces apoptosis) | Not Specified | [6] |

| L1210 | Murine Leukemia | 5 µM (causes G2 block) | 12 hours | [7] |

| Ovarian Cancer | Ovarian | - | 1 hour | [8] |

| Breast Cancer | Breast | - | 1 hour | [8] |

| Lung Cancer | Lung | - | 1 hour | [8] |

| HeLa | Cervical Cancer | Not Specified | Not Specified | [4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | >30 µM (induces necrosis) | Not Specified | [6] |

Note: The in vitro response rate in a human tumor cloning assay was 35% at a concentration of 1.0 mcg/ml with a 1-hour preincubation.[8] Specific IC50 values for cytotoxicity can vary depending on the assay and cell line used.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound.

Protocol 1: In Vitro PP2A Activity Assay

This protocol describes a non-radioactive method to measure PP2A activity in cell lysates using a commercially available kit.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for the desired duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation of PP2A:

-

Incubate the cell lysate with an anti-PP2A antibody to capture the enzyme.

-

Add protein A/G agarose beads to pull down the antibody-PP2A complex.

-

Wash the beads to remove non-specific binding.

-

-

Phosphatase Assay:

-

Resuspend the beads in the provided assay buffer.

-

Initiate the reaction by adding the synthetic phosphopeptide substrate.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green detection reagent.

-

-

Data Analysis:

-

Generate a standard curve using the provided phosphate standard.

-

Calculate the amount of phosphate released in each sample.

-

Normalize the PP2A activity to the total protein concentration of the lysate.

-

Plot the percentage of PP2A inhibition as a function of this compound concentration to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Compare the phosphorylation status in this compound-treated cells to the untreated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Caption: this compound inhibits PP2A, leading to hyperphosphorylation of Akt and ERK, which in turn affects cell cycle and apoptosis.

Caption: A typical workflow for investigating the effects of this compound on cancer cells.

References

- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Changes in nuclear chromatin related to apoptosis or necrosis induced by the DNA topoisomerase II inhibitor this compound in MOLT-4 and HL-60 cells are revealed by altered DNA sensitivity to denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of the novel antitumor antibiotic this compound (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

methods for detecting Fostriecin in biological samples

An essential aspect of preclinical and clinical studies involving the antitumor agent Fostriecin is the ability to accurately and reliably measure its concentration in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily focusing on plasma. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

These notes are intended for researchers, scientists, and drug development professionals who require robust analytical methods for pharmacokinetic studies, drug monitoring, and metabolism research involving this compound.

Available Analytical Methods

Two primary analytical methods have been utilized for the quantification of this compound in biological samples:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method offers a balance of performance, accessibility, and cost-effectiveness. It has been successfully applied to determine the pharmacokinetics of this compound in plasma.[1]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): While specific protocols for this compound quantification using LC-MS/MS are not extensively detailed in the public domain, this technique is the gold standard for high-sensitivity and high-specificity quantification of small molecules in complex biological matrices. The principles of LC-MS/MS method development for similar compounds can be readily applied to this compound.

Data Presentation

The following table summarizes the key quantitative parameters of the validated HPLC-UV method for this compound detection in plasma.[1]

| Parameter | Value |

| Analytical Method | HPLC-UV |

| Biological Matrix | Plasma |

| Internal Standard | Sulfaquinoxaline |

| Detection Wavelength | 268 nm |

| Extraction Efficiency | 70% |

| Sensitivity Limit | 100 ng/mL |

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using HPLC-UV

This protocol is based on the method developed for determining this compound pharmacokinetics in plasma.[1]

1. Sample Preparation (Plasma Extraction)

-

To a 1.0 mL aliquot of plasma, add a known concentration of the internal standard, sulfaquinoxaline.

-

Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

2. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 4:1 v/v).[2] The exact ratio should be optimized for best separation.

-

Flow Rate: 1.5 mL/min.[2]

-

Injection Volume: 20 µL.

-

UV Detection: 268 nm.[1]

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: General Workflow for this compound Quantification using LC-MS/MS

This protocol provides a general workflow for developing a sensitive and specific LC-MS/MS method for this compound, based on common practices for small molecule analysis in biological fluids.[3]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column suitable for LC-MS applications.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

Use a gradient elution to achieve optimal separation.

-

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode due to the phosphate group of this compound.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

-

-

Quantification: Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflows for the detection of this compound.

References

Troubleshooting & Optimization

Fostriecin Total Synthesis: Technical Support Center

Welcome to the technical support center for the total synthesis of Fostriecin. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this potent and selective protein phosphatase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The total synthesis of this compound is a complex undertaking with several key challenges that researchers frequently encounter:

-

Stereochemical Control: this compound possesses multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a primary obstacle.

-

Polyene Moiety Construction: The synthesis of the sensitive conjugated (Z,Z,E)-triene fragment is often problematic and typically performed late in the synthesis.

-

α,β-Unsaturated Lactone Formation: The construction of the six-membered lactone ring with the required α,β-unsaturation presents its own set of difficulties.

-

Protecting Group Strategy: The presence of multiple hydroxyl groups and a phosphate moiety necessitates a sophisticated and robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

-

Late-Stage Phosphorylation: Introduction of the phosphate group at a late stage of the synthesis can be challenging due to the potential for side reactions and the instability of the phosphorylated intermediate.

-

Low Overall Yields and Long Synthetic Routes: Many reported total syntheses are characterized by a high number of steps (ranging from 17 to 34) and consequently low overall yields.[1][2][3]

Q2: I am struggling with the stereocontrol at the C8 and C9 positions. What are the recommended methods?

Achieving the desired stereochemistry at the C8 and C9 positions is a critical step in this compound synthesis. The most commonly and successfully employed method is the Sharpless asymmetric dihydroxylation . This reaction has been utilized in numerous total and formal syntheses to reliably install the syn-diol with high enantioselectivity.[4][5][6]

Troubleshooting Sharpless Asymmetric Dihydroxylation:

-

Low Enantioselectivity:

-

Ligand Choice: Ensure you are using the correct AD-mix formulation (α or β) for the desired enantiomer. The choice of chiral ligand (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) is crucial.

-

Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) often improves enantioselectivity.

-

Solvent System: The standard t-BuOH/H2O solvent system is generally effective. However, exploring other solvent systems might be necessary for particularly challenging substrates.

-

-

Low Yield:

-

Stoichiometry of Reagents: Carefully control the stoichiometry of the osmium catalyst and the re-oxidant (e.g., K3[Fe(CN)6]).

-

Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid over-oxidation or decomposition of the product.

-

Work-up Procedure: Quenching with sodium sulfite and careful extraction are important for isolating the diol.

-

Q3: How can I efficiently construct the sensitive Z,Z,E-triene moiety of this compound?

The construction of the conjugated triene is a significant challenge due to its instability. Late-stage formation is generally preferred to avoid decomposition in subsequent steps. Common successful strategies include:

-

Wittig Reaction: This classic olefination method has been used to form one of the double bonds of the triene system.[4]

-

Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is another effective method.[4][7]

-

Suzuki-Miyaura Cross-Coupling: This is a widely used and robust method for forming carbon-carbon bonds and has been successfully applied in this compound synthesis to construct the triene.[5][6][8][9]

Troubleshooting Suzuki-Miyaura Cross-Coupling for Triene Synthesis:

-

Low Yield/No Reaction:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Ensure they are active and suitable for the specific coupling partners.

-

Base: The selection and quality of the base (e.g., carbonates, phosphates) can significantly impact the reaction outcome.

-

Solvent: Degassed solvents are essential to prevent catalyst deactivation.

-

-

Isomerization of Double Bonds:

-

Reaction Conditions: Minimize reaction time and temperature to reduce the risk of isomerization.

-

Light and Air Sensitivity: Protect the reaction from light and air, as these can promote isomerization and degradation of the polyene.

-

Troubleshooting Guides

Problem: Low Diastereoselectivity in Aldol Addition for C9-C10 Bond Formation

When constructing the C9-C10 bond via an aldol reaction, achieving high diastereoselectivity for the desired syn or anti product can be challenging.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Inappropriate Lewis Acid or Base | The choice of Lewis acid or base is crucial for controlling the stereochemical outcome. For chelation-controlled additions, Lewis acids like MgBr2·OEt2 or TiCl4 can be effective. For non-chelation-controlled additions, boron enolates (e.g., using 9-BBN-OTf) often provide high levels of stereocontrol. |

| Sub-optimal Reaction Temperature | Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the more ordered transition state. |

| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) directly influences the stereochemical outcome of the aldol reaction. The choice of base and solvent can control enolate geometry. For example, LDA in THF typically favors the formation of the kinetic (E)-enolate, while using bulky bases can favor the thermodynamic (Z)-enolate. |

| Steric Hindrance | The steric bulk of the protecting groups on the aldehyde and the ketone can influence the facial selectivity of the addition. It may be necessary to screen different protecting groups. |

Problem: Difficulty in Late-Stage Phosphorylation

The introduction of the phosphate group at the C9 hydroxyl is often performed near the end of the synthesis and can be problematic.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Low Reactivity of the C9-OH | The C9 hydroxyl group may be sterically hindered, leading to slow or incomplete reaction. Using a more reactive phosphorylating agent or a stronger base to deprotonate the alcohol can improve the reaction rate. |

| Side Reactions | The phosphorylating agent can react with other nucleophilic groups in the molecule. Ensure that all other hydroxyl groups are adequately protected. A carefully chosen protecting group strategy is paramount.[10] |

| Instability of the Phosphate Ester | The resulting phosphate ester can be sensitive to the reaction or work-up conditions. Using mild reaction conditions and a buffered work-up can help to prevent decomposition. |

| Purification Challenges | The polar nature of the phosphorylated product can make purification by standard silica gel chromatography difficult. Consider using reverse-phase chromatography or ion-exchange chromatography. |

Quantitative Data Summary

The following tables summarize key quantitative data from various successful this compound syntheses.

Table 1: Comparison of Key Stereoselective Reactions in this compound Synthesis

| Reaction | Key Bond/Stereocenter | Method | Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Asymmetric Dihydroxylation | C8-C9 diol | Sharpless Asymmetric Dihydroxylation | AD-mix-β, MeSO2NH2 | >95% e.e. | ~80-95% | [5],[6] |

| Asymmetric Reduction | C11 alcohol | Noyori Asymmetric Transfer Hydrogenation | RuCl2(p-cymene)]2, (S,S)-TsDPEN, HCOOH/Et3N | >98% e.e. | ~85-95% | [5],[6] |

| Asymmetric Allylation | C5 alcohol | Leighton Allylation | (S)-SiCl(allyl)3, pyridine | >95% d.r. | ~70-85% | [5],[6] |

| Aldol Addition | C9-C10 bond | Chelation-controlled addition | MgBr2, Et3N | >10:1 d.r. | ~70-80% | [11] |

Table 2: Yields of Key Fragment Coupling and Cyclization Reactions

| Reaction | Coupling/Cyclization | Method | Key Reagents | Yield (%) | Reference |

| Lactone Formation | C1-O6 bond | Ring-Closing Metathesis | Grubbs II catalyst | ~70-90% | [8],[9],[12] |

| Triene Formation | C12-C13 bond | Suzuki-Miyaura Coupling | Pd(PPh3)4, K3PO4 | ~60-80% | [9] |

| Fragment Union | C7-C8 bond | Wittig Reaction | n-BuLi, HMPA | ~65-75% | [4] |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation for C8-C9 Diol Formation

This protocol is adapted from methodologies reported in this compound total syntheses.[5][6]

Materials:

-

Alkene precursor

-

AD-mix-β

-

Methanesulfonamide (MeSO2NH2)

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred solution of the alkene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and MeSO2NH2 (1.0 equiv).

-

Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC. The reaction is typically complete within 6-24 hours.

-

Upon completion, quench the reaction by adding solid Na2SO3 (1.5 g per mmol of alkene) and stirring for an additional hour at room temperature.

-

Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired diol.

Protocol 2: Late-Stage Suzuki-Miyaura Coupling for Triene Formation

This protocol is a general representation of the late-stage Suzuki-Miyaura coupling used to construct the triene moiety.[9]

Materials:

-

Vinyl iodide/triflate fragment

-

Vinyl boronate/boronic acid fragment

-

Pd(PPh3)4 or other suitable Pd catalyst

-

K3PO4 or other suitable base

-

Degassed solvent (e.g., THF, DMF, or a mixture)

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide/triflate (1.0 equiv), the vinyl boronate/boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. Protect the reaction from light.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc or Et2O).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product carefully by silica gel column chromatography, often using a non-polar eluent system and minimizing exposure to light and air.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Coupling Reaction

Caption: Troubleshooting workflow for low-yield coupling reactions.

Convergent Synthetic Strategy for this compound

References

- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Total synthesis of an antitumor antibiotic, this compound (CI-920) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total and formal syntheses of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Catalyst-controlled asymmetric synthesis of this compound and 8-epi-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric total synthesis of (+)-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of this compound: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of the C1-C12 fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin degradation and instability issues

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of experiments involving fostriecin. Due to its inherent instability, proper handling and experimental design are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product isolated from Streptomyces pulveraceus. Its primary mechanism of action is the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), which are key serine/threonine phosphatases involved in a multitude of cellular processes.[1][2][3] It is a weak inhibitor of Protein Phosphatase 1 (PP1) and Topoisomerase II.[3][4]

Q2: Why were the clinical trials for this compound halted?

A2: Phase I clinical trials with this compound were discontinued due to concerns related to its storage instability and the unpredictable purity of the naturally produced material.[2]

Q3: What are the main factors that contribute to this compound degradation?

A3: this compound is known to be sensitive to several environmental factors, leading to its degradation. The primary factors are:

-

pH: It is unstable in alkaline conditions (pH > 8.0) and very labile in dilute acidic solutions.

-

Light: Exposure to light can cause degradation.

-

Oxidation: The lactone ring of this compound is susceptible to oxidation.

Q4: How should I store this compound powder and stock solutions?

A4: For optimal stability:

-

Powder: Store the solid compound desiccated at -20°C.

-

Stock Solutions: Prepare stock solutions in an inert solvent like dimethylformamide (DMF) and store them under an argon atmosphere in tightly sealed vials at -20°C. These stocks can be stored for approximately 2 months with minimal loss of potency. For aqueous solutions, it is crucial to use a buffered system to maintain a pH between 5.5 and 7.5 and to include an antioxidant like ascorbate to prevent oxidation.

Q5: At what concentration is this compound effective in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a concentration of approximately 1 µM is generally sufficient to completely inhibit the activity of PP2A and PP4 in crude cell homogenates with minimal effect on PP1 or PP5.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent or no biological effect observed. | 1. This compound degradation: Improper storage, handling, or experimental conditions (e.g., inappropriate pH of the medium, exposure to light). 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Cell line resistance: The specific cell line may be less sensitive to this compound's effects. | 1. Verify handling procedures: Ensure this compound is stored and handled as recommended. Prepare fresh working solutions from a recently prepared stock. Protect solutions from light. Use a buffered aqueous solution (pH 5.5-7.5) with an antioxidant. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. 3. Use a positive control: Include a cell line known to be sensitive to this compound to validate your experimental setup. |

| High variability between replicate experiments. | 1. Inconsistent this compound activity: Degradation of this compound stock or working solutions between experiments. 2. Variations in cell culture conditions: Changes in cell density, passage number, or media composition. 3. Pipetting errors: Inaccurate dilution of the compound. | 1. Prepare fresh solutions: Always use freshly prepared working solutions for each experiment. If using a stock solution over time, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles. 2. Standardize cell culture: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform cell seeding density. 3. Calibrate pipettes: Ensure that all pipettes used for dilutions are properly calibrated. |

| Unexpected off-target effects. | 1. High concentration: At very high concentrations, this compound can inhibit other enzymes like PP1 and Topoisomerase II. 2. Degradation products: The degradation products of this compound may have their own biological activities. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect on PP2A/PP4 without engaging off-target effects. 2. Ensure compound integrity: Minimize degradation by following proper handling and storage procedures. |

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against Various Phosphatases and Topoisomerase II

| Target Enzyme | IC50 Value | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 3.2 nM | [3] |

| Protein Phosphatase 4 (PP4) | Potent Inhibition (similar to PP2A) | [5] |

| Protein Phosphatase 1 (PP1) | 131 µM | [3] |

| Topoisomerase II | 40 µM | [4] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare and store this compound stock solutions to minimize degradation and ensure consistent activity.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethylformamide (DMF) or sterile, nuclease-free water

-

Buffered aqueous solution (e.g., PBS or HEPES, pH 7.0-7.4)

-

L-Ascorbic acid (optional, as an antioxidant)

-

Inert gas (e.g., Argon)

-

Sterile, amber microcentrifuge tubes or vials

Procedure for DMF Stock Solution (Recommended for long-term storage):

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Under a gentle stream of argon gas, add the appropriate volume of anhydrous DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate until the this compound is completely dissolved.

-

Aliquot the stock solution into small-volume, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Blanket the headspace of each aliquot with argon gas before sealing tightly.

-

Store the aliquots at -20°C for up to 2 months.

Procedure for Aqueous Working Solutions (for immediate use):

-

Thaw a single aliquot of the DMF stock solution on ice, protected from light.

-

Dilute the stock solution to the desired final concentration in a pre-warmed (37°C) buffered aqueous solution (pH 7.0-7.4).

-

If oxidative degradation is a concern, the buffer can be supplemented with L-ascorbic acid (final concentration 100-200 µM).

-

Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.

Protocol 2: General Workflow for Assessing this compound Stability

Objective: To provide a general framework for evaluating the stability of this compound under various experimental conditions.

Materials:

-

This compound stock solution

-

Buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Light source for photostability testing (e.g., a photostability chamber)

-

Temperature-controlled incubator

Workflow:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested.

-

Stress Conditions:

-

pH Stability: Incubate the this compound solutions at different pH values at a constant temperature (e.g., 37°C).

-